(1,2,3,4-Tetrahidronaftil-2-il)metanamina clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

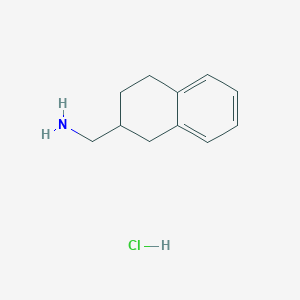

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains an amine group attached to a tetrahydronaphthalene ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.

Medicine: Explored for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. One common method is the catalytic hydrogenation of 2-naphthaldehyde to form 1,2,3,4-tetrahydronaphthalen-2-ylmethanol, which is then converted to the corresponding amine via reductive amination using reagents such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient separation techniques is crucial in industrial settings to minimize by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides under basic or neutral conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used .

Mecanismo De Acción

The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .

Comparación Con Compuestos Similares

Similar Compounds

- (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride

- (5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-3-ylmethanamine hydrochloride

Uniqueness

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is unique due to its specific structural features, such as the tetrahydronaphthalene ring and the position of the amine group. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, commonly referred to as THNMA-HCl, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

THNMA-HCl is derived from tetrahydronaphthalene, a bicyclic compound characterized by a fused naphthalene structure. The molecular formula is C11H15ClN with a molecular weight of approximately 211.73 g/mol. Its synthesis typically involves the catalytic hydrogenation of naphthalene derivatives followed by amination to produce the desired amine hydrochloride salt .

The biological activity of THNMA-HCl primarily involves its interaction with various receptors and enzymes. Research indicates that compounds within the tetrahydronaphthalene class can act as selective inhibitors of mycobacterial ATP synthase, showing promise in the treatment of tuberculosis (TB). Specifically, THNMA derivatives have demonstrated significant in vitro growth inhibition against Mycobacterium tuberculosis (M.tb) with minimal inhibitory concentrations (MIC) below 1 µg/mL .

Table 1: Summary of Biological Activities

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the THNMA structure influence its biological activity. For instance, specific substitutions on the tetrahydronaphthalene core can enhance receptor binding affinity and selectivity. Compounds with methyl or piperidyl substituents have shown improved anti-TB properties compared to their unsubstituted counterparts .

Case Study 1: Anti-Tuberculosis Activity

In a systematic study evaluating various THNA analogues, several compounds were identified that effectively inhibited M.tb growth. Notably, the compound AR-A000002 was highlighted for its selective inhibition of the ATP synthase enzyme, demonstrating reduced toxicity profiles compared to existing TB treatments like bedaquiline .

Case Study 2: Antidepressant Properties

Another study explored the effects of THNMA derivatives on serotonin receptors. The compound exhibited high affinity for the 5-HT1B receptor and showed efficacy in animal models for depression and anxiety disorders. These findings suggest potential applications in psychiatric medicine .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCSGSJPRMEWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.